Transcainide IC50 vs. Flecainide IC50 in Cardiac Sodium Channel Binding Assays
Transcainide exhibits potent inhibition of [³H]batrachotoxinin binding to rat cardiac myocyte sodium channels with an IC50 of 0.3 μM [1]. In the same study, Flecainide demonstrated an IC50 of approximately 2.5 μM under comparable conditions [1]. This represents an approximately 8-fold difference in potency favoring Transcainide in this assay system.
| Evidence Dimension | [³H]Batrachotoxinin binding inhibition IC50 (potency) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | Flecainide: approximately 2.5 μM |
| Quantified Difference | Approximately 8-fold greater potency (Transcainide vs. Flecainide) |
| Conditions | Freshly isolated rat cardiac myocytes; equilibrium [³H]batrachotoxinin A 20-alpha-benzoate binding assay |
Why This Matters
Higher potency in this binding assay may translate to reduced compound mass requirements for in vitro electrophysiology studies, potentially lowering procurement costs and minimizing solvent-related artifacts.
- [1] Sheldon RS, Duff HJ, Thakore E, Hill RJ. Class I antiarrhythmic drugs: allosteric inhibitors of [³H]batrachotoxinin binding to rat cardiac sodium channels. J Pharmacol Exp Ther. 1994 Jan;268(1):187-194. View Source
